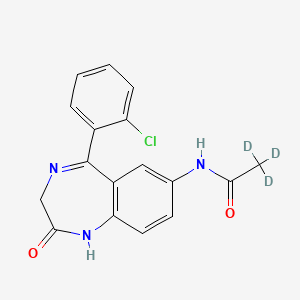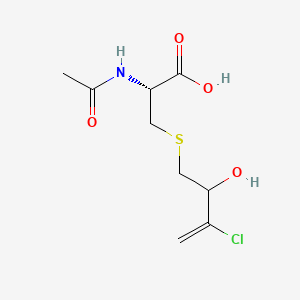
N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a chloro-substituted hydroxybutenyl group, and the amino acid L-cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to form N-acetyl-L-cysteine.
Chlorination and Hydroxylation: The N-acetyl-L-cysteine is then subjected to chlorination and hydroxylation reactions to introduce the 3-chloro-2-hydroxy-3-buten-1-yl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Modulating enzyme activity through covalent or non-covalent interactions.
Interacting with receptors: Affecting signal transduction pathways.
Participating in redox reactions: Influencing cellular redox balance and oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of the target compound, known for its antioxidant properties.
S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine: Lacks the acetyl group but shares the chloro-hydroxybutenyl moiety.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Similar structure with a different substituent on the sulfur atom.
Uniqueness
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” is unique due to the presence of both the acetyl group and the chloro-hydroxybutenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H14ClNO4S |
|---|---|
Peso molecular |
267.73 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-chloro-2-hydroxybut-3-enyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H14ClNO4S/c1-5(10)8(13)4-16-3-7(9(14)15)11-6(2)12/h7-8,13H,1,3-4H2,2H3,(H,11,12)(H,14,15)/t7-,8?/m0/s1 |
Clave InChI |
DQNHQCRVEKCUQB-JAMMHHFISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCC(C(=C)Cl)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCC(C(=C)Cl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




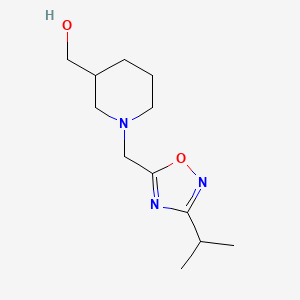
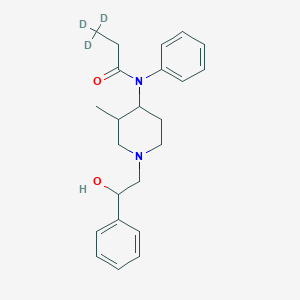
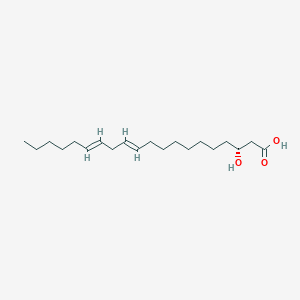

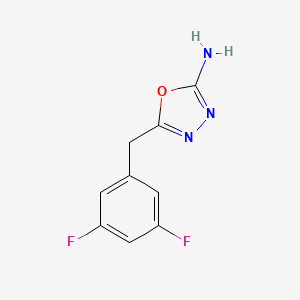
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)


